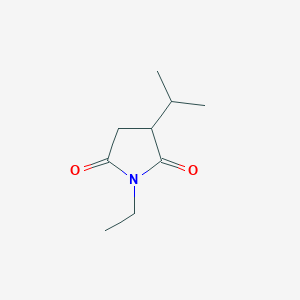
1-Ethyl-3-isopropylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-N-ethylsuccinimide is an organic compound belonging to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This compound is characterized by the presence of an isopropyl group and an ethyl group attached to the nitrogen atom of the succinimide ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-ethylsuccinimide typically involves the reaction of succinic anhydride with isopropylamine and ethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of 2-Isopropyl-N-ethylsuccinimide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-N-ethylsuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-Isopropyl-N-ethylsuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may have anticonvulsant or neuroprotective properties, similar to other succinimides.
Industry: It is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-N-ethylsuccinimide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may interact with ion channels or neurotransmitter receptors, influencing neuronal activity.
Comparaison Avec Des Composés Similaires
Succinimide: The parent compound, used in various chemical and pharmaceutical applications.
Ethosuximide: An anticonvulsant drug used to treat absence seizures.
Phensuximide: Another anticonvulsant with similar properties to ethosuximide.
Methsuximide: Used in the treatment of epilepsy, with a different pharmacological profile.
Uniqueness: 2-Isopropyl-N-ethylsuccinimide is unique due to the presence of both isopropyl and ethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
185760-08-1 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-ethyl-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO2/c1-4-10-8(11)5-7(6(2)3)9(10)12/h6-7H,4-5H2,1-3H3 |
Clé InChI |
FQGLURDPVKEDAX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(C1=O)C(C)C |
SMILES canonique |
CCN1C(=O)CC(C1=O)C(C)C |
Synonymes |
2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















